An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dibromopyridin-2-yl)thiourea
An In-depth Technical Guide to the Molecular Structure of 1-(3,5-Dibromopyridin-2-yl)thiourea
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiourea Scaffold in Medicinal Chemistry
Thiourea and its derivatives represent a critical class of organic compounds with a remarkable breadth of applications, particularly in the realm of drug design and medicinal chemistry.[1][2] These organosulfur compounds, characterized by the presence of a C=S group flanked by two amino groups, exhibit a wide spectrum of biological activities.[3] Their structural similarity to ureas, with the oxygen atom replaced by sulfur, leads to distinct chemical properties that have been exploited to develop novel therapeutic agents.[2] The thiourea moiety is a key pharmacophore in numerous compounds with demonstrated antibacterial, antifungal, antiviral, antimalarial, anticancer, and antioxidant properties.[3][4][5] The ability of the thiourea scaffold to form hydrogen bonds and interact with various biological targets underpins its diverse pharmacological potential.[5][6] This guide focuses on a specific derivative, 1-(3,5-Dibromopyridin-2-yl)thiourea, providing a detailed exploration of its molecular structure, synthesis, and potential significance in drug discovery.
Synthesis and Structural Elucidation of 1-(3,5-Dibromopyridin-2-yl)thiourea
The synthesis of 1-(3,5-Dibromopyridin-2-yl)thiourea is a multi-step process that begins with the synthesis of its precursor, 2-amino-3,5-dibromopyridine. This is followed by the introduction of the thiourea moiety.
Synthesis of 2-amino-3,5-dibromopyridine
The precursor, 2-amino-3,5-dibromopyridine, can be synthesized from 2-aminopyridine through bromination. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetone.[7] Careful control of the reaction conditions is crucial to favor the formation of the desired dibrominated product over mono-brominated or other isomers.[7][8] An alternative approach involves the direct bromination of 2-aminopyridine using liquid bromine in acetic acid.[9] The resulting product can be purified through recrystallization to remove any remaining starting material or by-products like 2-amino-5-bromopyridine.[8][9]
Experimental Protocol: Synthesis of 2-amino-3,5-dibromopyridine [7]
-
Reaction Setup: To a solution of 2-aminopyridine in acetone, slowly add N-bromosuccinimide (NBS) in a controlled manner at a low temperature (e.g., 10°C).
-
Reaction Monitoring: Stir the mixture for a specified period, allowing the reaction to proceed. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction and separate the product. The major impurity, if any, is often the mono-brominated species, which can be removed through purification.
-
Purification: Purify the crude product by recrystallization from a suitable solvent to obtain pure 2-amino-3,5-dibromopyridine.
Formation of the Thiourea Moiety
The most common and efficient method for the synthesis of N-substituted thioureas involves the reaction of an amine with an isothiocyanate.[1][2] In the case of 1-(3,5-Dibromopyridin-2-yl)thiourea, the synthesis would proceed by reacting 2-amino-3,5-dibromopyridine with a suitable isothiocyanate. A straightforward approach is the reaction with an acyl isothiocyanate, such as benzoyl isothiocyanate, followed by hydrolysis.
Alternatively, isothiocyanates can be generated in situ from the corresponding primary amine using reagents like carbon disulfide (CS₂) or thiophosgene.[10][11] The reaction of 2-amino-3,5-dibromopyridine with carbon disulfide in the presence of a base would form a dithiocarbamate salt, which can then be converted to the isothiocyanate.[10] This isothiocyanate can then react with an amine to form the desired thiourea derivative.
Experimental Protocol: Synthesis of 1-(3,5-Dibromopyridin-2-yl)thiourea
-
Formation of Isothiocyanate: React 2-amino-3,5-dibromopyridine with a thiocarbonyl transfer reagent like thiophosgene or by reacting it with carbon disulfide and a coupling reagent.
-
Reaction with Amine: The resulting isothiocyanate is then reacted with a primary or secondary amine in a suitable solvent like dichloromethane (DCM) or acetone.[3][12]
-
Purification: The final product, 1-(3,5-Dibromopyridin-2-yl)thiourea, is then purified by recrystallization or column chromatography.
Caption: Synthetic pathway for 1-(3,5-Dibromopyridin-2-yl)thiourea.
Structural Characterization
The definitive structural elucidation of 1-(3,5-Dibromopyridin-2-yl)thiourea relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the thiourea moiety (-NH- and -NH₂). The chemical shifts and coupling constants of the pyridine protons will be influenced by the electron-withdrawing bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical shifts of the carbon atoms in the pyridine ring and the characteristic thione carbon (C=S) of the thiourea group, which typically appears in the range of 170-180 ppm.[13]
Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
-
N-H stretching vibrations of the amino groups (around 3100-3400 cm⁻¹).[13]
-
C=S stretching vibration of the thiourea group (around 1200-1300 cm⁻¹).[13]
-
C=N and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can further support the proposed structure.
| Spectroscopic Data (Expected Ranges) | |
| Technique | Characteristic Peaks/Signals |
| ¹H NMR | Aromatic protons (pyridine), -NH protons (thiourea) |
| ¹³C NMR | Pyridine carbons, Thione carbon (C=S) ~170-180 ppm |
| IR (cm⁻¹) | N-H stretch (3100-3400), C=S stretch (1200-1300) |
| Mass Spec | Molecular ion peak corresponding to the molecular weight |
Crystallographic Analysis
Single-crystal X-ray diffraction provides the most definitive evidence for the three-dimensional molecular structure. The crystal structure of the precursor, 3,5-dibromopyridin-2-amine, has been reported to be monoclinic.[14] For 1-(3,5-Dibromopyridin-2-yl)thiourea, X-ray analysis would reveal:
-
Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.
-
Conformation: The spatial arrangement of the pyridine ring relative to the thiourea moiety.
-
Intermolecular Interactions: The presence of hydrogen bonds and other non-covalent interactions that dictate the crystal packing. Thiourea derivatives are known to form extensive hydrogen bonding networks, often involving N-H···S and N-H···N interactions, which can lead to the formation of dimers, chains, or more complex supramolecular architectures.[15]
Potential Applications and Biological Significance
While specific biological data for 1-(3,5-Dibromopyridin-2-yl)thiourea is not extensively reported in the public domain, the well-established and diverse bioactivities of related thiourea derivatives suggest several promising avenues for investigation.
Antimicrobial Activity
Thiourea derivatives have shown significant potential as antibacterial and antifungal agents.[1][3] The presence of halogen atoms, such as bromine, on the aromatic ring can enhance the antimicrobial activity of organic compounds. Therefore, 1-(3,5-Dibromopyridin-2-yl)thiourea is a strong candidate for screening against a panel of pathogenic bacteria and fungi. The mechanism of action for antimicrobial thioureas can involve the inhibition of essential enzymes or disruption of the bacterial cell membrane.[6]
Anticancer Activity
Numerous thiourea derivatives have been investigated for their anticancer properties.[5][16] They can exert their effects through various mechanisms, including the inhibition of kinases, induction of apoptosis, and interference with cell signaling pathways.[5] The pyridine ring is a common scaffold in many approved anticancer drugs, and its combination with the versatile thiourea moiety makes 1-(3,5-Dibromopyridin-2-yl)thiourea a molecule of interest for cancer research.
Enzyme Inhibition
The thiourea functional group can act as a hydrogen bond donor and acceptor, enabling it to interact with the active sites of various enzymes.[5] This makes thiourea derivatives potential inhibitors of enzymes involved in disease pathogenesis. For instance, some thioureas have shown inhibitory activity against enzymes like urease, carbonic anhydrase, and various kinases.
Caption: Potential biological activities of the title compound.
Conclusion
1-(3,5-Dibromopyridin-2-yl)thiourea is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established chemical methodologies, and its structure can be unequivocally determined using modern analytical techniques. Based on the extensive literature on thiourea derivatives, this compound warrants further investigation for its potential antimicrobial, anticancer, and enzyme inhibitory activities. This in-depth guide provides a solid foundation for researchers and drug development professionals interested in exploring the therapeutic promise of this and related compounds.
References
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: [Link])
-
Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry - MDPI. (URL: [Link])
- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (URL: not available)
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC. (URL: [Link])
-
Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (URL: [Link])
- Process for the production of 2-amino-3-hydroxypyridine deriv
-
2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. (URL: [Link])
-
A convenient and scalable process for preparation of 2,5-dibromopyridine. (URL: [Link])
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ResearchGate. (URL: [Link])
-
Thiourea - SpectraBase. (URL: [Link])
-
Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (URL: [Link])
-
Structural Characterization of Two Polymorphs of 1-(4-Methylpyridin-2-yl)thiourea and Two Derived 2-Aminothiazoles - SciSpace. (URL: [Link])
-
Synthesis, characterization and biological activity potential of some novel thiourea derivatives - ResearchGate. (URL: [Link])
-
Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity - Letters in Applied NanoBioScience. (URL: [Link])
-
THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. (URL: [Link])
-
Recent Advancement in the Synthesis of Isothiocyanates. (URL: [Link])
-
Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. (URL: [Link])
-
Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. (URL: [Link])
-
Reactions of 1-(2-acetoxyethoxy)methyl-5-amino-4-cyanoimidazole with isothiocyanates. (URL: [Link])
-
SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION - Malaysian Journal of Analytical Sciences. (URL: [Link])
-
Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways - PubMed. (URL: [Link])
-
A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. (URL: [Link])
-
1-[3-[(5-bromopyridin-2-yl)-[(3,4-dichlorophenyl)methyl]amino]propyl] - PubChem. (URL: [Link])
-
1,3-Di(pyrimidin-2-yl)thiourea | C9H8N6S | CID 101545447 - PubChem. (URL: [Link])
-
Crystal structure of 3,5-dibromopyridin-2-amine, C5H4Br2N2 - ResearchGate. (URL: [Link])
-
1-(5-bromopyrimidin-2-yl)-3-[2-(2,6-difluorophenyl)ethyl]thiourea - PubChemLite. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Biological Applications of Thiourea Derivatives: Detailed Review | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. nanobioletters.com [nanobioletters.com]
- 7. ijssst.info [ijssst.info]
- 8. heteroletters.org [heteroletters.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. ajol.info [ajol.info]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. mjas.analis.com.my [mjas.analis.com.my]
